2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride
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Overview
Description
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is an organic compound with the molecular formula C5H9ClF3NO3 It is a derivative of butanoic acid, characterized by the presence of an amino group, a trifluoromethyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-4,4,4-trifluorobutanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:
Batch Processing: Large quantities of starting materials are processed in batches to control reaction conditions precisely.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Nitro-4,4,4-trifluoro-3-methoxybutanoic acid.
Reduction Products: Difluoro-4,4,4-trifluoro-3-methoxybutanoic acid.
Substitution Products: Various alkyl or acyl derivatives.
Scientific Research Applications
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4,4,4-trifluorobutanoic acid hydrochloride
- 2-amino-4,4,4-trifluorobutyric acid
- 2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid
Uniqueness
2-amino-4,4,4-trifluoro-3-methoxybutanoic acid hydrochloride is unique due to the presence of both a trifluoromethyl group and a methoxy group, which confer distinct chemical properties and potential biological activities compared to its analogs.
Properties
CAS No. |
2694728-27-1 |
---|---|
Molecular Formula |
C5H9ClF3NO3 |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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